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Compound of Interest

Compound Name: (3S,4R)-4-aminooxolan-3-ol

Cat. No.: B122546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in

a wide array of biologically active molecules. The introduction of amino substituents to this core

structure provides a versatile handle for modulating physicochemical properties and achieving

specific interactions with biological targets. This technical guide explores the potential biological

activities of amino-substituted oxolanols, with a focus on their application as HIV-1 protease

inhibitors and cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols,

quantitative biological data, and visualizations of relevant signaling pathways are provided to

support further research and development in this area.

Amino-Substituted Oxolanols as HIV-1 Protease
Inhibitors
A significant body of research has focused on the development of amino-substituted oxolanol

derivatives as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a

critical enzyme in the viral life cycle. These inhibitors are designed to mimic the transition state

of the natural substrate of the protease, thereby blocking its activity and preventing the

maturation of new viral particles.

The inhibitory potency of a series of substituted tetrahydrofuran derivatives against HIV-1

protease has been evaluated. The key parameters measured are the inhibition constant (Kᵢ)

and the 50% effective concentration (EC₅₀) in cell-based antiviral assays.[1]
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Compound/Inh
ibitor

P2 Ligand
Structure

Kᵢ (nM) EC₅₀ (nM) Reference

Inhibitor 4a

C-2(S) allyl and

C-5(R) methyl

substituted

tetrahydrofuran

0.4 - [2]

Compound 10

Cyclopentane-

tetrahydrofuran

based

0.14 8 [1]

Compound 11

Methylene

substitution for

tetrahydrofuran

oxygen in

Compound 10

5.3 >1000 [1]

Compound 12

(GRL-06579A)

para-

hydroxymethyl

substitution on

P2' sulfonamide

of Compound 10

0.0045 1.8 [1]

Compound 13

(TMC-126)

bis-

tetrahydrofuran
0.014 1.4 [1]

Compound 14

(R)-methoxy

substituted bis-

tetrahydrofuran

0.0029 2.4 [1]

Compound 15
Stereoisomer of

Compound 14
0.035 55 [1]

Compound 16

Benzyl

substituted bis-

tetrahydrofuran

0.073 - [1]

Compound 17
Stereoisomer of

Compound 16
0.300 - [1]
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Note: A lower Kᵢ value indicates a higher binding affinity to the enzyme. A lower EC₅₀ value

indicates a higher potency in inhibiting viral replication in cells.

1.2.1. HIV-1 Protease Inhibition Assay (Spectrofluorometric)

This assay determines the inhibition constant (Kᵢ) of a compound against purified HIV-1

protease.

Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease.

The substrate is a peptide containing a fluorescent reporter and a quencher. In its intact

form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the

protease, the reporter and quencher are separated, resulting in an increase in fluorescence.

Materials:

Purified recombinant HIV-1 protease

Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)

Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10%

DMSO, pH 4.7

Test compounds (inhibitors) dissolved in DMSO

96-well black microplates

Fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm)

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add 2 µL of each compound dilution to the wells of a 96-well plate.

Add 178 µL of assay buffer to each well.

Add 10 µL of a solution of HIV-1 protease to each well to initiate the reaction.
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Incubate the plate at 37°C for a specified time.

Add 10 µL of the fluorogenic substrate solution to each well.

Monitor the increase in fluorescence over time using a fluorescence plate reader.

Calculate the initial reaction rates for each inhibitor concentration.

Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations

and fitting the data to a dose-response curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S]

is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[2]

1.2.2. Antiviral Assay in MT-2 Cells

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-

lymphoid cell line.

Principle: MT-2 cells are infected with HIV-1 in the presence of varying concentrations of the

test compound. The extent of viral replication is determined by measuring a viral marker,

such as the p24 antigen, in the cell culture supernatant.

Materials:

MT-2 human T-lymphoid cells

HIV-1 viral stock (e.g., HIV-1 LAI strain)

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-

glutamine, penicillin, and streptomycin)

Test compounds dissolved in DMSO

96-well cell culture plates

p24 antigen ELISA kit
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Procedure:

Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

Prepare serial dilutions of the test compounds in cell culture medium.

Add the compound dilutions to the wells containing the cells.

Infect the cells with a predetermined amount of HIV-1 viral stock.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

After incubation, harvest the cell culture supernatant.

Quantify the amount of p24 antigen in the supernatant using an ELISA kit according to the

manufacturer's instructions.

Determine the EC₅₀ value by plotting the p24 antigen concentration against the compound

concentration and fitting the data to a dose-response curve.[2]

Amino-substituted oxolanols act by directly binding to the active site of the HIV-1 protease. This

binding is a non-covalent interaction. The tetrahydrofuran ring and its substituents are designed

to make extensive hydrogen bonding and van der Waals interactions with the amino acid

residues in the S2 subsite of the protease active site.[2] Specifically, the oxygen atoms of the

bis-THF ligand can form strong hydrogen bonds with the backbone amide protons of Asp29

and Asp30 residues.[2] This occupation of the active site prevents the natural gag-pol

polyprotein substrate from binding, thereby inhibiting its cleavage and the subsequent

maturation of infectious virions.
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Caption: HIV-1 lifecycle and the inhibitory action of amino-substituted oxolanols.

Amino-Substituted Oxolanols as Cyclooxygenase-2
(COX-2) Inhibitors
Certain 2,3,5-substituted tetrahydrofuran-3-ols have been investigated for their potential to

selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain

pathways. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a

reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The in vitro inhibitory activities of several 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-

3-ols against human COX-1 and COX-2 have been determined.[3]

Compound
COX-1 Inhibition
(%) at 100 µM

COX-2 Inhibition
(%) at 100 µM

Reference

17 15 55 [3]

18 10 60 [3]

20 20 58 [3]

Note: Higher percentage inhibition indicates greater activity against the respective enzyme.
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2.2.1. In Vitro COX-1 and COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and

COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from

arachidonic acid by the COX enzymes. The inhibition of PGE₂ production in the presence of

a test compound is a measure of its inhibitory activity.

Materials:

Purified human recombinant COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin

Test compounds dissolved in DMSO

Enzyme immunoassay (EIA) kit for PGE₂

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or

vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

Initiate the enzymatic reaction by adding arachidonic acid to each tube.

Incubate for a specified time (e.g., 10 minutes) at 37°C.

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

Quantify the amount of PGE₂ produced in each sample using a competitive EIA kit

according to the manufacturer's instructions.
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Calculate the percentage inhibition of COX activity for each compound concentration

relative to the vehicle control.

Amino-substituted oxolanols with COX-2 inhibitory activity act by blocking the cyclooxygenase

active site of the enzyme. This prevents the conversion of arachidonic acid into prostaglandin

H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins. The substituents on the

tetrahydrofuran ring are crucial for interacting with the amino acid residues within the active

site, thereby influencing the potency and selectivity of inhibition.[3]
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Caption: The arachidonic acid cascade and the site of COX-2 inhibition.

Conclusion
Amino-substituted oxolanols represent a promising class of compounds with diverse biological

activities. Their potential as HIV-1 protease and COX-2 inhibitors has been demonstrated
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through in vitro studies. The modular nature of their synthesis allows for fine-tuning of their

structure to optimize potency and selectivity. The detailed experimental protocols and pathway

visualizations provided in this guide serve as a valuable resource for researchers aiming to

further explore and develop these compounds for therapeutic applications. Future work should

focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of other

potential biological targets for this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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